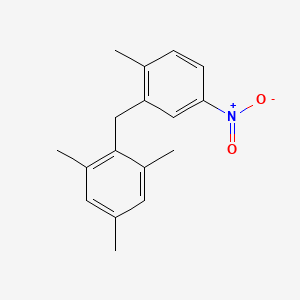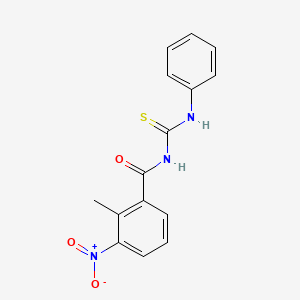
1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'TMB' and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of TMB is not fully understood, but it is believed to interact with various receptors in the body, including the opioid receptors. It is also thought to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TMB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to have analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMB in lab experiments is its ability to form inclusion complexes with other molecules, which can enhance their solubility and bioavailability. However, TMB is also known to be relatively unstable, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for TMB research. One area of interest is its potential use in drug delivery systems. TMB has been shown to form inclusion complexes with various drugs, which could enhance their efficacy and reduce their toxicity. Another area of interest is its potential use as an anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential use in various scientific applications, including drug delivery systems and anti-inflammatory agents. While there is still much to be learned about this compound, its potential applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of TMB involves a series of chemical reactions that include the condensation of 2-methyl-5-nitrobenzaldehyde with 1,3,5-trimethylbenzene in the presence of a base catalyst. This reaction results in the formation of TMB, which is then purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
TMB has been extensively studied for its potential use in various scientific applications. In medicinal chemistry, TMB has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with other molecules.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-7-13(3)17(14(4)8-11)10-15-9-16(18(19)20)6-5-12(15)2/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSBPIJEDIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)